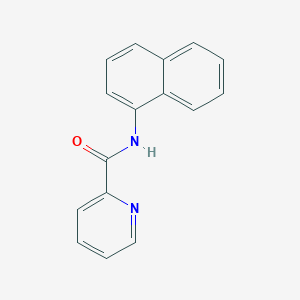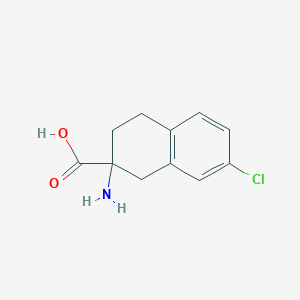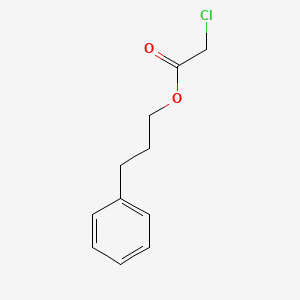
Acetic acid, chloro-, 3-phenylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, chloro-, 3-phenylpropyl ester: is an organic compound with the molecular formula C11H13ClO2 . It is also known by its IUPAC name, 3-phenylpropyl 2-chloroacetate . This compound belongs to the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, chloro-, 3-phenylpropyl ester typically involves the esterification of 2-chloroacetic acid with 3-phenylpropanol . This reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as p-toluenesulfonic acid can also enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The chloro group in the ester can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Nucleophilic Substitution: Nucleophiles like amines or thiols under mild heating.
Major Products:
Hydrolysis: 2-chloroacetic acid and 3-phenylpropanol.
Nucleophilic Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Acetic acid, chloro-, 3-phenylpropyl ester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine:
Industry: In the industrial sector, it is used in the manufacture of fragrances and flavoring agents due to its ester functional group, which often imparts pleasant odors .
Mechanism of Action
The mechanism of action of acetic acid, chloro-, 3-phenylpropyl ester involves its reactivity as an ester. In biological systems, esters are typically hydrolyzed by esterases, leading to the release of the corresponding alcohol and acid. The chloro group can also participate in nucleophilic substitution reactions, making it a versatile intermediate in various biochemical pathways .
Comparison with Similar Compounds
Ethyl acetate: Another ester with a simpler structure, used widely as a solvent.
Methyl chloroacetate: Similar in structure but with a methyl group instead of a 3-phenylpropyl group.
Properties
CAS No. |
64046-48-6 |
|---|---|
Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
3-phenylpropyl 2-chloroacetate |
InChI |
InChI=1S/C11H13ClO2/c12-9-11(13)14-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
InChI Key |
HTTWQUXWZPNKIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


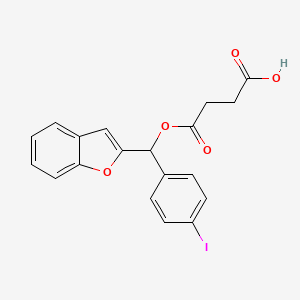
![4,4-dimethyl-8-phenyl-15-sulfanylidene-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17)-tetraen-13-one](/img/structure/B14162392.png)
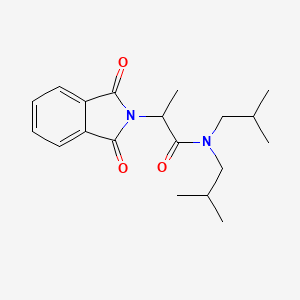
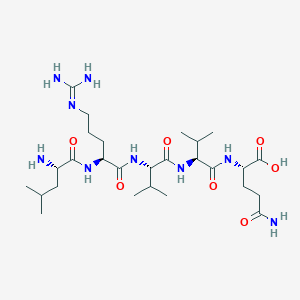
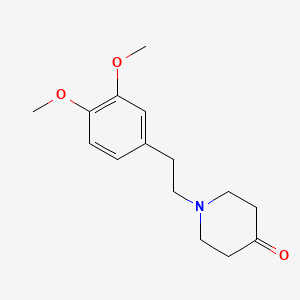
![N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide](/img/structure/B14162428.png)
![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162436.png)
![1-[(2S,3R)-3-hydroxy-2,3-dihydro-1-benzofuran-2-yl]propan-1-one](/img/structure/B14162441.png)
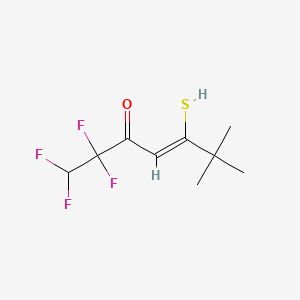
![N-[(2S,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-[[methyl-[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-4-pyridinecarboxamide](/img/structure/B14162456.png)
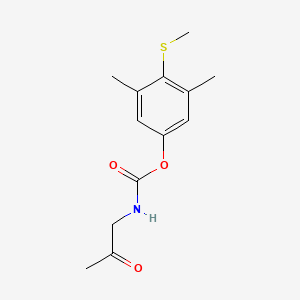
![(6E)-6-[(1-benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14162467.png)
